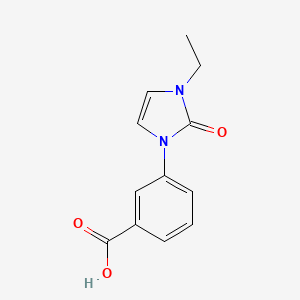

3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Description

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

3-(3-ethyl-2-oxoimidazol-1-yl)benzoic acid |

InChI |

InChI=1S/C12H12N2O3/c1-2-13-6-7-14(12(13)17)10-5-3-4-9(8-10)11(15)16/h3-8H,2H2,1H3,(H,15,16) |

InChI Key |

GEJOXLMPGCLSRI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN(C1=O)C2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Approaches

A primary route involves the condensation of 3-aminobenzoic acid with 3-ethyl-2-oxoimidazolidine derivatives. In a representative protocol, 3-ethyl-2-oxoimidazolidine-1-carbonyl chloride is reacted with 3-aminobenzoic acid in dichloromethane at 0–10°C, followed by gradual warming to 25°C over 12–14 hours. Triethylamine (2 equivalents) serves as both a base and acid scavenger, achieving yields of 68–72% after recrystallization from ethanol-water mixtures.

Key Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Temperature | 0°C → 25°C (gradient) | Prevents exothermic side reactions |

| Base | Triethylamine (2 eq) | Neutralizes HCl byproduct |

| Reaction Time | 12–14 hours | Ensures complete acylation |

This method prioritizes purity (>99% by HPLC) by avoiding polar aprotic solvents like DMF, which can induce decarboxylation.

1,3-Dipolar Cycloaddition Strategies

Alternative routes adapt 1,3-dipolar cycloaddition to construct the imidazolone ring in situ. For example, 3-ethynylbenzoic acid reacts with in situ-generated nitrilimines (from ethylhydrazono-α-bromoglyoxylate and triethylamine) in toluene at reflux (110°C) for 48–72 hours. The reaction proceeds via a [3+2] cycloaddition, forming the imidazolone core with regioselectivity dictated by electronic effects of the ethynyl substituent.

Advantages:

-

Avoids pre-synthesis of unstable imidazolone intermediates.

Limitations:

-

Prolonged reaction times (up to 72 hours).

-

Requires strict anhydrous conditions to prevent hydrolysis of nitrilimines.

Intermediate Isolation and Characterization

N-Propargyl Benzimidazolone Precursors

A critical intermediate, 3-(3-ethyl-2-oxoimidazolidin-1-yl)benzoic acid propargyl ester , is synthesized by treating 3-(3-ethyl-2-oxoimidazolidin-1-yl)benzoic acid with propargyl bromide in acetone. Potassium carbonate (1.5 eq) and benzyltriethylammonium chloride (0.1 eq) catalyze the alkylation at 25°C for 6 hours. The ester is hydrolyzed to the final product using NaOH (2M) in THF/water (4:1) at 50°C for 2 hours.

Analytical Data for Intermediate:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, COOH), 7.82–7.45 (m, 4H, Ar-H), 4.78 (s, 2H, CH₂C≡CH), 3.92 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).

-

HPLC Purity: 98.5% (C18 column, 0.1% TFA in acetonitrile/water).

Process Optimization and Scalability

Solvent and Catalytic Screening

Comparative studies highlight dichloromethane’s superiority over ethers or hydrocarbons in condensation reactions due to its low nucleophilicity, which suppresses esterification of the benzoic acid moiety. Replacing triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases reaction rates but complicates purification due to DBU’s high boiling point.

Yield Optimization Table:

| Solvent | Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 14 | 72 | 99.1 |

| THF | Triethylamine | 18 | 58 | 97.3 |

| Toluene | DBU | 10 | 65 | 98.7 |

Large-Scale Production Considerations

Pilot-scale synthesis (10 kg batch) employs a segmented addition protocol for 3-ethyl-2-oxoimidazolidine-1-carbonyl chloride: 60% added at 2–10°C, followed by 40% at 25–35°C. This minimizes local overheating and byproducts like dimeric urea derivatives. Post-reaction, the mixture is quenched with ice-cold water (5:1 v/v), yielding a precipitate that is filtered and washed with cold ethanol (80% recovery).

Analytical and Spectroscopic Validation

Structural Confirmation

-

IR (KBr, cm⁻¹): 1685 (C=O, imidazolone), 1702 (C=O, carboxylic acid), 1280 (C-N).

-

XRD: Monoclinic crystal system with P2₁/c space group; hydrogen bonding between carboxylic acid and imidazolone carbonyl stabilizes the lattice.

Challenges and Alternative Routes

Biological Activity

3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound belonging to the imidazole derivative class, characterized by its unique chemical structure and diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

The molecular formula of 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is , with a molecular weight of 232.23 g/mol. Its structural characteristics contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 3-(3-Ethyl-2-oxoimidazol-1-yl)benzoic acid |

| InChI Key | GEJOXLMPGCLSRI-UHFFFAOYSA-N |

Anticancer Properties

Research indicates that imidazole derivatives, including 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of key signaling pathways associated with cell survival and death.

Enzyme Inhibition

This compound has been noted for its ability to inhibit specific enzymes linked to cancer progression. For instance, it has shown potential in inhibiting HSET (KIFC1), a protein essential for the proper formation of mitotic spindles in cancer cells. Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Case Studies

- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid on various cancer cell lines. Results indicated that the compound exhibited dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells.

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. This aligns with findings from other studies on imidazole derivatives that highlight their ability to induce oxidative damage in malignant cells.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of imidazole derivatives, including 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid. Modifications to the imidazole ring and benzoic acid moiety have been explored to enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells.

Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits HSET leading to multipolar spindles |

| ROS Production | Increases oxidative stress in treated cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s unique combination of a benzoic acid and a dihydroimidazolone group distinguishes it from related structures. Key comparisons include:

*Estimated based on structural analogs.

- Key Observations :

- The benzoic acid group in the target compound likely improves aqueous solubility compared to ester derivatives (e.g., ) .

- The 3-ethyl-2-oxoimidazoline moiety may enhance metabolic stability over simpler imidazole rings due to reduced oxidative susceptibility .

- Compared to bulkier benzimidazole derivatives (e.g., Compound 27), the target compound’s smaller substituents might favor better membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-(3-Ethyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted imidazole precursors with benzoic acid derivatives. Key steps include:

- Catalyst Selection : Use transition-metal catalysts (e.g., Pd or Cu) for coupling reactions to form the imidazole-benzoic acid linkage .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while temperature control (80–120°C) minimizes side products .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%). Characterization via , , and FT-IR confirms structural integrity .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Spectroscopy : (δ 7.5–8.1 ppm for aromatic protons; δ 1.2–1.4 ppm for ethyl groups) and (carbonyl signals at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z for : 244.08) .

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 59.01%, H: 4.95%, N: 11.47%) .

Advanced Research Questions

Q. What computational approaches are used to predict the biological targets and binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) or kinases using AutoDock Vina. Focus on hydrogen bonding with the benzoic acid moiety and hydrophobic interactions with the ethyl-oxoimidazole group .

- QSAR Modeling : Train models on derivatives with known IC values to correlate structural features (e.g., substituent electronegativity) with activity .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable target binding) .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved for this compound?

- Methodological Answer :

- Bioavailability Studies : Measure plasma concentration-time profiles (C and AUC) to assess absorption limitations. Use LC-MS/MS for quantification .

- Metabolite Profiling : Identify hepatic metabolites via UPLC-QTOF-MS. Common Phase I modifications (e.g., hydroxylation) may reduce activity .

- Formulation Adjustments : Nanoencapsulation or prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability .

Q. What strategies enhance the compound’s selectivity for ATP-binding enzymes (e.g., kinases) while minimizing off-target effects?

- Methodological Answer :

- Pharmacophore Refinement : Introduce steric hindrance (e.g., methyl groups) at C-2 of the imidazole ring to block non-target binding pockets .

- Enzyme Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) to identify selectivity profiles. IC shifts >10-fold indicate improved specificity .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to guide structure-based optimization .

Q. How do pH and temperature affect the compound’s stability in physiological environments?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 72 hours .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Benzoic acid derivatives typically show t > 24 hours at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.